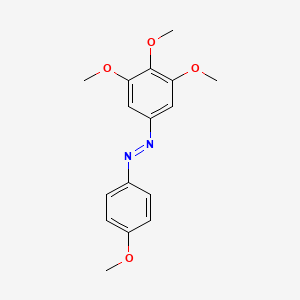
(e)-1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(e)-1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)diazene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. These compounds are known for their photoisomerization properties, which make them useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (e)-1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)diazene typically involves the diazotization of aniline derivatives followed by a coupling reaction with another aromatic compound. The general steps are as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenol or an aromatic amine to form the azobenzene compound.
Industrial Production Methods
Industrial production of azobenzenes often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(e)-1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the diazene group can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (e)-1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)diazene is used as a photoresponsive material. Its ability to undergo reversible photoisomerization makes it useful in the development of molecular switches and light-driven actuators.
Biology
In biological research, azobenzenes are used as photoresponsive probes to study protein-ligand interactions and to control biological processes with light.
Medicine
In medicine, azobenzene derivatives are explored for their potential use in drug delivery systems, where light can be used to control the release of therapeutic agents.
Industry
Industrially, azobenzenes are used in the production of dyes and pigments due to their vivid colors and stability.
Mecanismo De Acción
The primary mechanism by which (e)-1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)diazene exerts its effects is through photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This reversible process can be harnessed to control various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: The parent compound of the azobenzene family, known for its photoisomerization properties.
Disperse Orange 1: A commercially used azobenzene dye with similar photoresponsive characteristics.
Methyl Red: An azobenzene derivative used as a pH indicator.
Uniqueness
(e)-1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)diazene is unique due to the presence of multiple methoxy groups on the aromatic rings. These substituents can influence the compound’s electronic properties and its reactivity, making it distinct from other azobenzenes.
Propiedades
Número CAS |
6333-83-1 |
|---|---|
Fórmula molecular |
C16H18N2O4 |
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-(3,4,5-trimethoxyphenyl)diazene |
InChI |
InChI=1S/C16H18N2O4/c1-19-13-7-5-11(6-8-13)17-18-12-9-14(20-2)16(22-4)15(10-12)21-3/h5-10H,1-4H3 |
Clave InChI |
WPNPDCOAABPERN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=NC2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


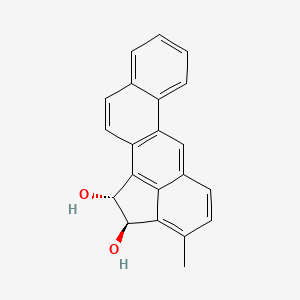
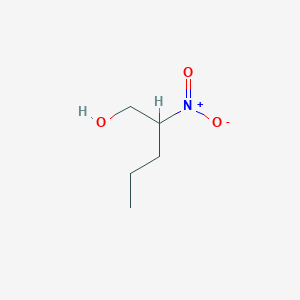

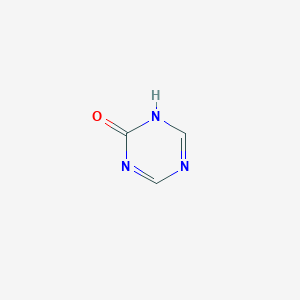
![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14739838.png)



![(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14739859.png)
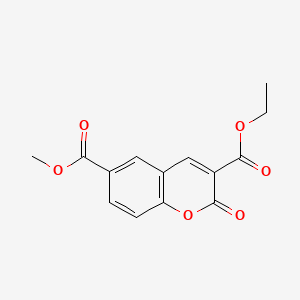

![(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14739890.png)


